molecular formula C25H38O8 B1210059 Etiocholanolone glucuronide CAS No. 3602-09-3

Etiocholanolone glucuronide

Cat. No. B1210059
CAS RN: 3602-09-3
M. Wt: 466.6 g/mol
InChI Key: VFUIRAVTUVCQTF-SDHZCXLISA-N
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Description

Synthesis Analysis

The synthesis of etiocholanolone glucuronide and related steroid glucuronides has been explored through direct quantification methods in human urine, using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for the direct determination of etiocholanolone glucuronide without the need for hydrolysis and derivatization steps typical in gas chromatography-mass spectrometry (GC-MS) based methods (Pozo et al., 2008).

Molecular Structure Analysis

Investigations into the molecular structure of steroid glucuronide conjugates, including etiocholanolone glucuronide, have been conducted using mass spectrometry to study their electron impact fragmentation. This research helps elucidate the mass spectrometric behavior and fragmentation patterns of these conjugates, which are crucial for their identification and quantification in doping analysis and metabolic studies (Thevis et al., 2001).

Chemical Reactions and Properties

The chemical reactions and properties of etiocholanolone glucuronide are intricately linked to its role as a metabolite in human physiology. Research into its synthesis, particularly using the glucuronylsynthase from Escherichia coli for steroid glucuronides synthesis, sheds light on its chemical behavior and potential applications in creating reference materials for analytical purposes (Ma et al., 2014).

Scientific Research Applications

1. Analytical Methodologies

Direct Quantification in Human Urine

Etiocholanolone glucuronide, among other steroid glucuronides, has been quantified directly in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method avoids hydrolysis and derivatization, common in gas chromatography-mass spectrometry (GC-MS) methods, allowing for low ng/ml concentration level determination (Pozo et al., 2008).

2. Metabolism Studies

Metabolism in Human Subjects

The metabolism of C14-etiocholanolone in human subjects reveals its rapid clearance from plasma and quantitative excretion in urine, emphasizing its role in steroid metabolism (Slaunwhite & Sandberg, 1958).

3. Biological Effects

Induction of Interleukin-1 in Humans

Etiocholanolone has been studied for its role in inducing interleukin-1, leading to systemic responses such as inflammation, fever, and leukocytosis. This highlights its potential role in immune response and inflammation (Watters et al., 1985).

4. Metabolite Profiling

Absorption, Metabolism, and Excretion in Humans

Research on oral testosterone in humans shows that etiocholanolone glucuronide is a major metabolite, demonstrating the extensive metabolism of testosterone and its conversion into glucuronides (Shinohara et al., 1980).

5. Role in Disease Conditions

Periodic Fever and Liver Disease

Etiocholanolone has been associated with recurrent febrile episodes and granulomatous liver disease, indicating its potential role in certain pathological conditions (Schenker et al., 1963).

6. Clinical Applications

Bone Marrow Assessment in Leukemia

Etiocholanolone has been used to assess bone marrow granulocyte reserves in acute leukemia patients, demonstrating its utility in clinical assessments and treatment planning (Godwin et al., 1968).

7. Implications for Drug Development

Oral Testosterone Therapy Research

Studies involving etiocholanolone glucuronide provide insights into the metabolism of orally dosed testosterone, crucial for developing effective oral testosterone therapies (Basit et al., 2018).

8. Nutritional Effects

Impact of Diet on Metabolism

The influence of diet and fasting on the metabolism of etiocholanolone and other steroids has been investigated, showing significant effects on steroid metabolism in response to nutritional changes (Hendrikx et al., 1968).

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14+,15+,16+,18+,19+,20-,21+,23-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUIRAVTUVCQTF-SDHZCXLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335941
Record name Etiocholanolone glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etiocholanolone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Etiocholanolone glucuronide

CAS RN

3602-09-3
Record name Etiocholanolone glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3602-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etiocholanolone glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003602093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etiocholanolone glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETIOCHOLANOLONE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LK4DML9R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Etiocholanolone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
391
Citations
Y Ke, R Gonthier, M Isabelle, J Bertin, JN Simard… - The Journal of steroid …, 2015 - Elsevier
Quantification of steroidal glucuronide conjugates by the indirect methods of immunoassay and GC–MS/MS may underestimate some conjugates since hydrolysis is needed in sample …
Number of citations: 38 www.sciencedirect.com
E Järvinen, H Kidron, M Finel - The Journal of Steroid Biochemistry and …, 2020 - Elsevier
Several drug-metabolizing enzymes are known to control androgen homeostasis in humans. UDP-glucuronosyltransferases convert androgens to glucuronide conjugates in the liver …
Number of citations: 11 www.sciencedirect.com
R Wang, MF Hartmann, SA Wudy - The Journal of Steroid Biochemistry and …, 2021 - Elsevier
… A rapid and sensitive UPLC–MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-…
Number of citations: 17 www.sciencedirect.com
GL Cohn, M Hume - The Journal of Clinical Investigation, 1960 - Am Soc Clin Investig
… The data in Table I favor this hypothesis since, under similar experimental conditions, a higher percentage of etiocholanolone glucuronide than of androsterone glucuironide was found. …
Number of citations: 21 www.jci.org
M Thevis, G Opfermann, H Schmickler… - Journal of mass …, 2001 - Wiley Online Library
… its stereoisomers epiandrosterone glucuronide and etiocholanolone glucuronide besides m/z … (epiandrosterone glucuronide and etiocholanolone glucuronide) are identical with only …
T Sten, M Kurkela, T Kuuranne, A Leinonen… - Drug metabolism and …, 2009 - ASPET
… Under the above chromatographic conditions, androsterone and etiocholanolone glucuronide … The standard curves of androsterone and etiocholanolone glucuronide were linear in the …
Number of citations: 34 dmd.aspetjournals.org
S Anizan, E Bichon, D Di Nardo, F Monteau, N Cesbron… - Talanta, 2011 - Elsevier
… than those used for urine sample analysis, and by comparing mass spectra and retention time of standard solutions with those of the selected ions, etiocholanolone glucuronide (m/z 465…
Number of citations: 31 www.sciencedirect.com
LD Bowers - Journal of Chromatography B: Biomedical Sciences …, 1996 - Elsevier
… Both androsterone and etiocholanolone glucuronide had m/z 255 [which resulted from the loss of two H20 molecules from the aglycone (m/z 291)] as the most abundant ion in the MS-…
Number of citations: 149 www.sciencedirect.com
NA Campbell, R Angles, RM Bowden… - Journal of …, 2020 - journals.biologists.com
… The clearance of this secondary metabolite is associated with increased levels of the steroid conjugate etiocholanolone glucuronide, which is also found in the yolk. Recent work …
Number of citations: 10 journals.biologists.com
L De Wilde, P Van Renterghem… - Drug Testing and …, 2022 - Wiley Online Library
The most frequently detected substances prohibited by the World Anti‐Doping Agency (WADA) belong to the anabolic steroids class. The most challenging compounds among this class …

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